二甲基烯酮

概述

描述

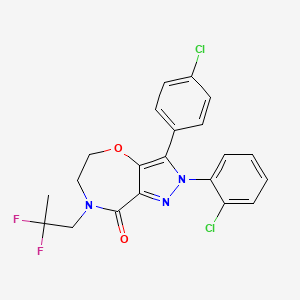

PF-514273 是一种由辉瑞公司开发的化合物,以其作为大麻素受体 1 (CB1) 的高度选择性拮抗剂而闻名。 该化合物具有高度选择性,对 CB1 的选择性比其密切相关的大麻素受体 2 (CB2) 高约 10,000 倍 。 这种选择性使得 PF-514273 非常适用于对这些受体的科学研究,因为许多常用的大麻素受体拮抗剂也在一定程度上阻断 CB2 受体 .

科学研究应用

PF-514273 在科学研究中有多种应用,特别是在化学、生物学和医学领域:

化学: PF-514273 被用作工具化合物来研究大麻素受体的性质和功能。

生物学: 该化合物用于研究 CB1 受体在各种生物过程中的作用,包括疼痛调节和食欲调节.

作用机制

PF-514273 通过作为 CB1 受体的拮抗剂发挥作用。这意味着它与 CB1 受体结合并阻断其被内源性大麻素激活。 所涉及的分子靶点包括 CB1 受体,主要存在于中枢神经系统,在调节各种生理过程中发挥作用 。 通过阻断 CB1 受体,PF-514273 可以调节食欲、疼痛感知和情绪等过程 .

安全和危害

生化分析

Biochemical Properties

Dimethylenastron interacts with the mitotic kinesin Eg5, a protein that plays a crucial role in bipolar spindle assembly . It inhibits Eg5 selectively over other kinesin subfamilies from four different organisms . The nature of this interaction is allosteric, meaning that Dimethylenastron binds to a site on Eg5 that is distinct from the active site, leading to a change in the protein’s conformation and activity .

Cellular Effects

Dimethylenastron has been shown to suppress the migratory ability of PANC1 pancreatic cancer cells in a concentration-dependent manner . It also reduces the invasion ability of these cells . It does not have a detectable effect on their proliferation when treated for 24 hours, but their proliferation is inhibited when the cells are treated with the drug for 72 hours .

Molecular Mechanism

Dimethylenastron exerts its effects at the molecular level by allosterically inhibiting the motor domain ATPase of Eg5, thereby decreasing the rate of ADP release . This inhibition leads to the accumulation of cells in the G2/M phase .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Dimethylenastron in laboratory settings are limited, it has been observed that the suppression of cell migration and invasion occurs after 24 hours of treatment with Dimethylenastron

Metabolic Pathways

Given its role as an inhibitor of the mitotic kinesin Eg5, it is likely involved in pathways related to cell division and proliferation .

Subcellular Localization

Given its role as an inhibitor of the mitotic kinesin Eg5, it is likely localized to areas of the cell where Eg5 is present, such as the mitotic spindle during cell division

准备方法

PF-514273 的合成涉及形成双环内酰胺结构。 PF-514273 的 IUPAC 名称为 2-(2-氯苯基)-3-(4-氯苯基)-7-(2,2-二氟丙基)-6,7-二氢-2H-吡唑并[3,4-f][1,4]噁氮杂庚-8(5H)-酮 。合成路线通常包括以下步骤:

吡唑环的形成: 这涉及适当的肼衍生物与二酮的反应。

环化: 吡唑中间体发生环化形成噁氮杂庚酮环。

取代基的引入: 通过各种取代反应引入氯苯基和二氟丙基基团.

PF-514273 的工业生产方法没有广泛的文献记载,但它们可能涉及优化这些合成步骤,以确保高产率和纯度。

化学反应分析

PF-514273 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化形成各种氧化衍生物。

还原: 还原反应可用于修饰化合物中存在的官能团。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种卤化剂用于取代反应。这些反应形成的主要产物取决于所用条件和试剂。

相似化合物的比较

PF-514273 因其对 CB1 受体相对于 CB2 受体的极高选择性而独一无二。类似的化合物包括:

利莫那班: 另一种 CB1 受体拮抗剂,但选择性低于 PF-514273.

SR141716A: 一种广泛使用于其他受体上具有更广泛活性的 CB1 受体拮抗剂.

AM251: 一种具有不同药理特性的 CB1 受体拮抗剂.

PF-514273 的高选择性使其特别适用于需要对 CB1 受体进行特定靶向而不会对 CB2 受体产生脱靶效应的研究应用 .

属性

IUPAC Name |

2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-5,6-dihydropyrazolo[3,4-f][1,4]oxazepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2F2N3O2/c1-21(24,25)12-27-10-11-30-19-17(20(27)29)26-28(16-5-3-2-4-15(16)23)18(19)13-6-8-14(22)9-7-13/h2-9H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMQJSUOOGOWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOC2=C(N(N=C2C1=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462142 | |

| Record name | PF-514273 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851728-60-4 | |

| Record name | 2-(2-Chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851728-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF-514273 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851728604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-514273 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-514273 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45FRJ4YGM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

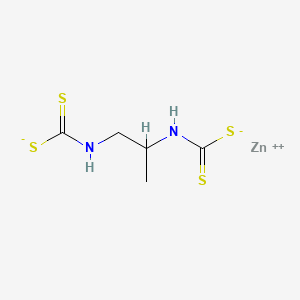

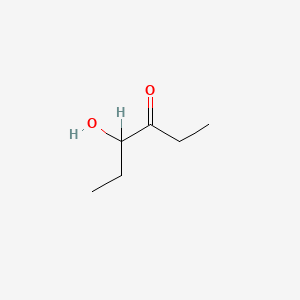

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

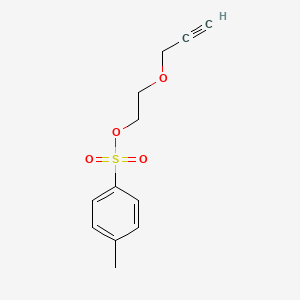

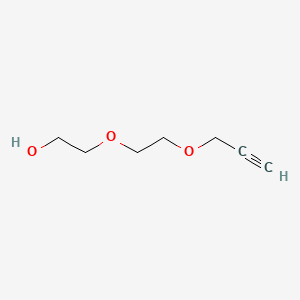

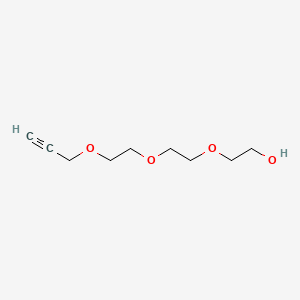

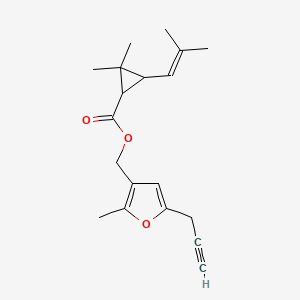

Feasible Synthetic Routes

Q1: How does Dimethylenastron exert its antitumor effect?

A1: Dimethylenastron is a potent inhibitor of the mitotic kinesin Eg5, an enzyme crucial for cell division. By binding to Eg5, Dimethylenastron prevents the proper formation of the mitotic spindle, a structure that separates chromosomes during cell division. This disruption leads to mitotic arrest and ultimately results in cell death, primarily in rapidly dividing cells like cancer cells [, ].

Q2: What makes Dimethylenastron more effective than other Eg5 inhibitors?

A2: Dimethylenastron exhibits a significantly decreased ADP release rate from Eg5 compared to other inhibitors. This characteristic contributes to its potent inhibitory activity against Eg5 and subsequent suppression of cancer cell proliferation []. Furthermore, structural studies reveal that Dimethylenastron possesses a superior fit within the allosteric binding site of Eg5 and benefits from the presence of fluorine atoms, enhancing its potency [].

Q3: Are there any specific cancer types where Dimethylenastron shows particular promise?

A3: While research is ongoing, studies highlight the efficacy of Dimethylenastron against human glioblastoma cells [] and its potential in pancreatic cancer treatment. In pancreatic cancer models, Dimethylenastron effectively suppressed cell migration and invasion in vitro, further supporting its potential as a therapeutic agent [].

Q4: Does the stereochemistry of Dimethylenastron affect its activity?

A4: Yes, Dimethylenastron exhibits stereoselectivity in its interaction with Eg5. Research indicates a preferential binding of the S-enantiomer of Dimethylenastron to Eg5 []. This selectivity highlights the importance of chirality in drug design and development.

Q5: Has Dimethylenastron been investigated for potential resistance mechanisms?

A5: While detailed resistance mechanisms for Dimethylenastron are still under investigation, one study suggests that it might overcome susceptibility to P-glycoprotein (Pgp) [], an efflux pump often implicated in multidrug resistance, particularly for tubulin-targeting drugs. This finding suggests a potential advantage of Dimethylenastron over conventional chemotherapeutics.

Q6: Beyond cancer, are there other potential applications for Dimethylenastron?

A6: Research suggests that Dimethylenastron could be explored as an anti-angiogenic agent due to its inhibitory effects on the mitotic kinesins Eg5 and MKLP-2. These proteins are highly expressed in the endothelium, playing a role in blood vessel formation. Inhibiting them could potentially hinder angiogenesis, a process crucial for tumor growth and other diseases [].

Q7: What is the impact of Dimethylenastron on tetraploid cells?

A7: Intriguingly, Dimethylenastron demonstrates a higher efficacy in killing tetraploid tumor cells compared to their diploid counterparts []. This selectivity arises from the distinct response of tetraploid cells to Eg5 inhibition. While diploid cells may undergo mitotic arrest and revert to interphase, tetraploid cells experience a shorter arrest followed by a chaotic cell division (bipolar or tripolar karyokinesis) ultimately leading to apoptosis.

Q8: Have there been any studies evaluating Dimethylenastron in in vivo models?

A8: Yes, research has investigated the efficacy of Dimethylenastron in animal models. For instance, one study utilizing a rabbit model for glaucoma filtration surgery examined the effect of subconjunctival Dimethylenastron administration []. While the study reported that the applied concentrations did not sufficiently improve the surgical outcome, it provided valuable insights into in vivo responses to the drug.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。